

Application Notes and Protocols: Synthesis and Purification of Sabrac

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sabrac**

Cat. No.: **B8236299**

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Introduction

Sabrac, with the IUPAC name 2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide, is a potent, irreversible inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. The accumulation of ceramide is associated with pro-apoptotic signaling, while its breakdown product, sphingosine, can be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. By inhibiting acid ceramidase, **Sabrac** leads to an increase in cellular ceramide levels and a decrease in sphingosine and S1P levels, thereby promoting apoptosis. This mechanism makes **Sabrac** a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent in diseases characterized by elevated acid ceramidase activity, such as certain cancers.

These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of **Sabrac** for research and drug development purposes.

Data Presentation

Table 1: Physicochemical Properties of Sabrac

Property	Value
IUPAC Name	2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide
CAS Number	886212-98-2
Molecular Formula	C ₂₀ H ₄₀ BrNO ₃
Molecular Weight	422.45 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and DMSO

Table 2: Key Reagents for Sabrac Synthesis

Reagent	Molecular Formula	Molecular Weight (g/mol)	Role
(2S,3R)-2-aminooctadecane-1,3-diol (D-erythro-sphinganine)	C ₁₈ H ₃₉ NO ₂	301.51	Starting material (sphingoid base)
Bromoacetic anhydride	C ₄ H ₄ Br ₂ O ₃	259.88	Acylation agent
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	Base
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	Solvent
Silica Gel	SiO ₂	60.08	Stationary phase for chromatography

Experimental Protocols

The synthesis of **Sabrac** is achieved through the N-acylation of the commercially available sphingoid base, D-erythro-sphinganine, with bromoacetic anhydride.

Protocol 1: Synthesis of Sabrac

- Reaction Setup:
 - In a round-bottom flask, dissolve D-erythro-sphinganine (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and tetrahydrofuran (THF).
 - Add triethylamine (TEA) (2 equivalents) to the solution to act as a base.
 - Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Acylating Agent:
 - Dissolve bromoacetic anhydride (1.5 equivalents) in DCM.
 - Add the bromoacetic anhydride solution dropwise to the stirred solution of D-erythro-sphinganine and TEA over a period of 15-20 minutes.
- Reaction Monitoring:
 - Allow the reaction to proceed at room temperature for 2-4 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The product, **Sabrac**, will have a higher R_f value than the starting sphinganine.
- Work-up:
 - Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

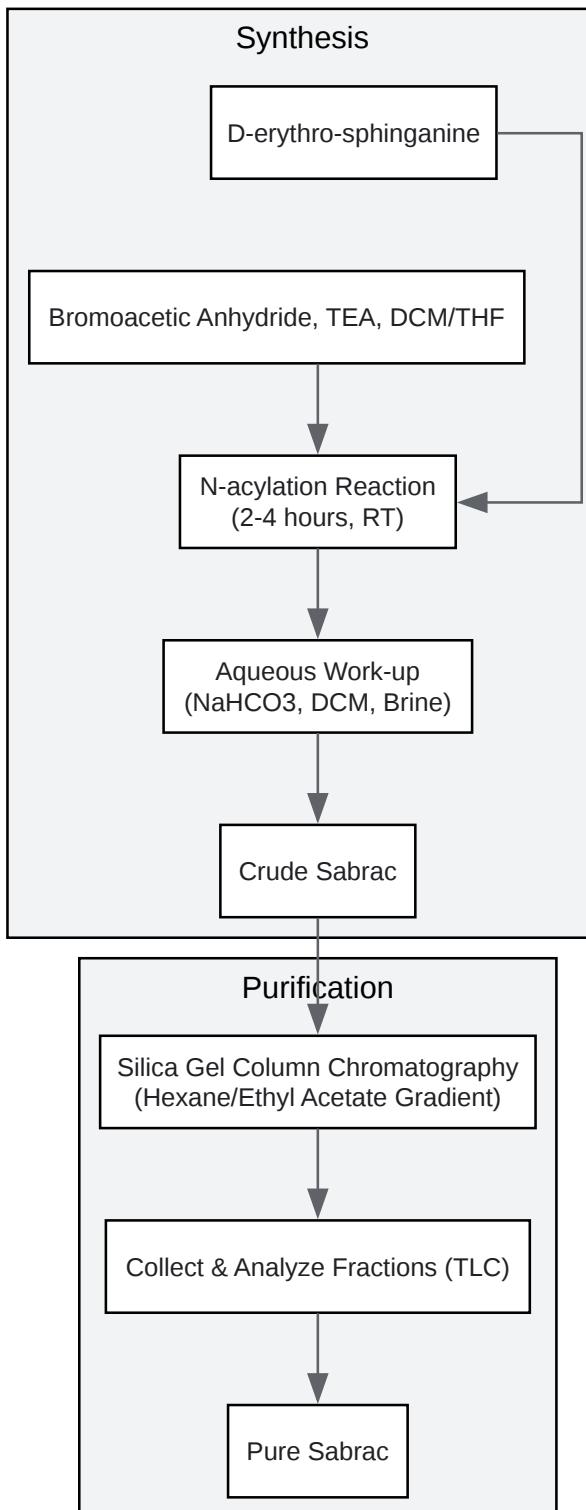
Protocol 2: Purification of **Sabrac** by Column Chromatography

- Column Preparation:
 - Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
 - Pack a glass chromatography column with the silica gel slurry.
- Loading the Sample:
 - Dissolve the crude **Sabrac** product in a minimal amount of DCM.
 - Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.
 - Carefully load the dried silica gel containing the crude product onto the top of the prepared column.
- Elution:
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).
 - Collect fractions and monitor them by TLC to identify the fractions containing the pure **Sabrac**.
- Isolation and Characterization:
 - Combine the pure fractions containing **Sabrac**.
 - Remove the solvent under reduced pressure to yield **Sabrac** as a white to off-white solid.
 - Determine the yield and characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 60-80%.

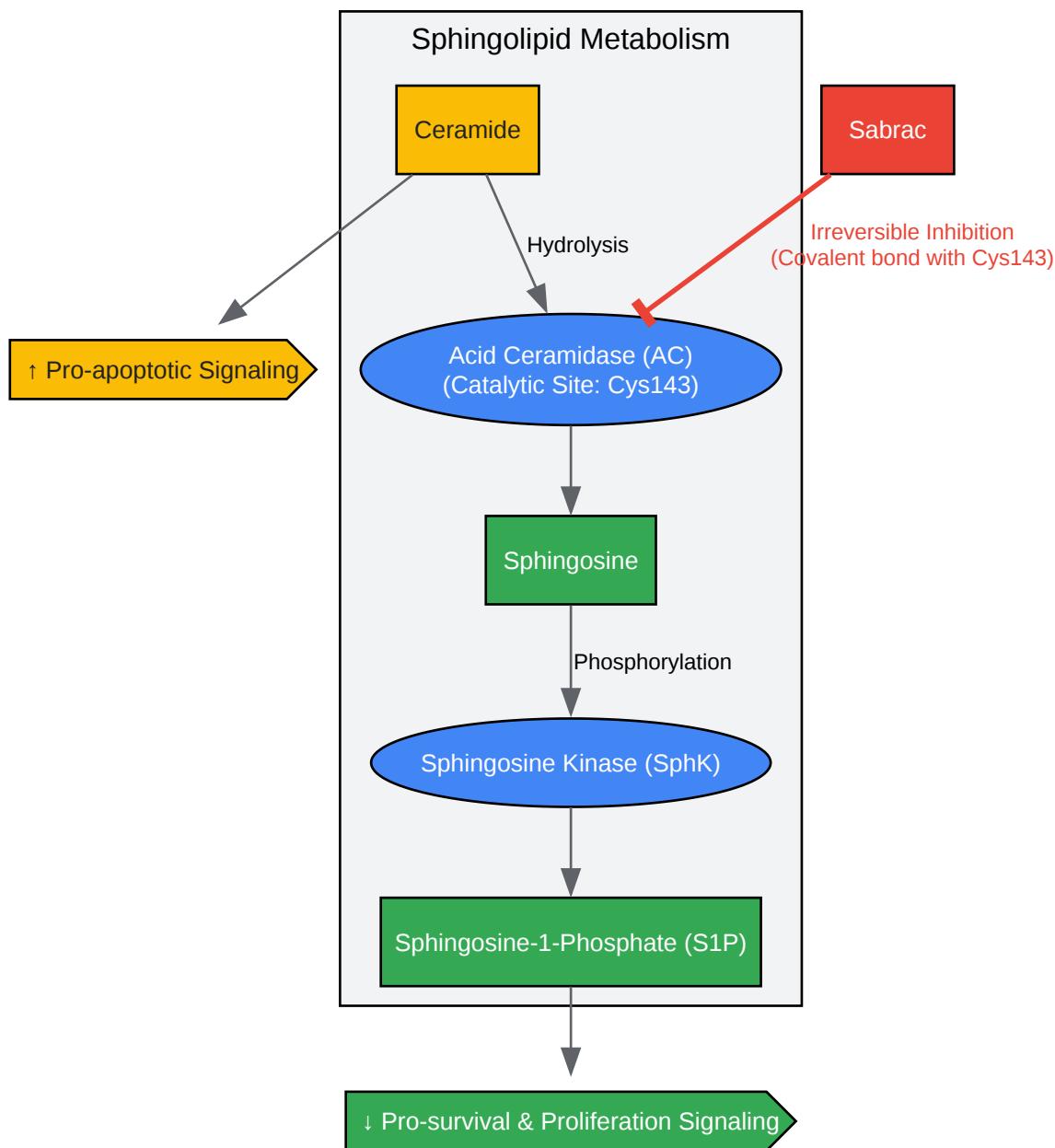
Visualizations

Diagram 1: Synthesis Workflow of Sabrac

Sabrac Synthesis and Purification Workflow



Inhibition of Acid Ceramidase by Sabrac

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com